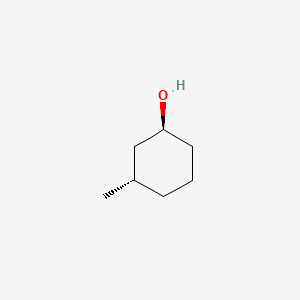

(1S,3S)-3-methylcyclohexan-1-ol

説明

Contextual Significance of Chiral Cyclohexanols in Organic Chemistry

Chiral cyclohexanols are fundamental building blocks in organic synthesis. Their stereochemistry plays a crucial role in determining the biological activities and physical properties of larger, more complex molecules. ontosight.ai The cyclohexane (B81311) ring, a common motif in natural products and pharmaceuticals, often possesses multiple stereocenters, making the synthesis of specific stereoisomers a significant challenge and an area of active research. The ability to control the stereochemistry of these cyclohexanol (B46403) derivatives is paramount in the development of new drugs and materials. chiralpedia.com For instance, the precise spatial arrangement of functional groups on the cyclohexanol ring can dictate how a molecule interacts with biological targets such as enzymes and receptors. researchgate.net

The importance of chirality is underscored by the fact that different enantiomers of a chiral drug can exhibit vastly different therapeutic effects or toxicities. researchgate.netbusinesswire.com This has led to a strong regulatory preference for the development of single-enantiomer pharmaceuticals. researchgate.net Consequently, a significant portion of modern drug discovery and development is dedicated to the synthesis of enantiomerically pure compounds, with chiral cyclohexanols often serving as key intermediates. businesswire.comontosight.ai

Overview of Stereoisomerism in 3-Methylcyclohexan-1-ol, with Emphasis on the (1S,3S) Stereoisomer

3-Methylcyclohexan-1-ol is a classic example of a cyclic alcohol that exhibits stereoisomerism due to the presence of two chiral centers at carbons 1 and 3. ontosight.ai This results in the existence of four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The relationship between these isomers can be described as follows:

(1R,3R) and (1S,3S) are a pair of enantiomers.

(1R,3S) and (1S,3R) are another pair of enantiomers.

The relationship between any other pairing, such as (1R,3R) and (1R,3S), is diastereomeric. chegg.com

The designation "(1S,3S)" specifies the absolute configuration at the two stereocenters according to the Cahn-Ingold-Prelog priority rules. In the (1S,3S) isomer, both the hydroxyl group at position 1 and the methyl group at position 3 have an 'S' configuration. nih.gov This particular stereoisomer is also referred to as a trans-isomer, indicating that the hydroxyl and methyl groups are on opposite sides of the cyclohexane ring. ontosight.ainih.gov

The specific three-dimensional arrangement of the atoms in (1S,3S)-3-methylcyclohexan-1-ol dictates its unique chemical and physical properties, distinguishing it from its other stereoisomers. ontosight.ai

Table 1: Stereoisomers of 3-Methylcyclohexan-1-ol

| Stereoisomer | Relationship to (1S,3S) |

| (1R,3R)-3-methylcyclohexan-1-ol | Enantiomer |

| (1R,3S)-3-methylcyclohexan-1-ol | Diastereomer |

| (1S,3R)-3-methylcyclohexan-1-ol | Diastereomer |

Historical Development and Current Research Trends on Chiral Methylcyclohexanols

The study of chiral methylcyclohexanols has a long history in organic chemistry, driven by their utility as model systems for understanding stereochemical principles and as precursors in asymmetric synthesis. Early research focused on the separation of the different stereoisomers and the elucidation of their structures.

Current research trends in the field of chiral methylcyclohexanols are multifaceted and reflect broader advancements in organic chemistry:

Asymmetric Synthesis: A primary focus is the development of highly selective and efficient methods for the synthesis of single stereoisomers. This includes the use of chiral catalysts and reagents to control the stereochemical outcome of reactions, such as the reduction of 3-methylcyclohexanone (B152366). ontosight.airesearchgate.net

Catalysis: Chiral cyclohexanol derivatives are themselves employed as chiral auxiliaries or ligands in asymmetric catalysis to induce stereoselectivity in other reactions. acs.org

Pharmaceutical and Agrochemical Applications: The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to drive research into the synthesis and application of chiral methylcyclohexanols as key building blocks. businesswire.comontosight.aigrandviewresearch.com

Advanced Analytical Techniques: The development of more sophisticated analytical methods, such as multidimensional high-performance liquid chromatography (2D-HPLC), is enabling more effective separation and analysis of complex mixtures of stereoisomers. researchgate.net

Computational Chemistry: Computational modeling is increasingly used to predict the properties and reactivity of different stereoisomers, aiding in the design of synthetic routes and the understanding of reaction mechanisms. chiralpedia.com

The global market for chiral technology is substantial and projected to grow, indicating a sustained and increasing demand for enantiomerically pure compounds like this compound. businesswire.comgrandviewresearch.com This growth is fueled by stringent regulatory standards and the continuous pursuit of more effective and safer drugs and agrochemicals. businesswire.com

特性

分子式 |

C7H14O |

|---|---|

分子量 |

114.19 g/mol |

IUPAC名 |

(1S,3S)-3-methylcyclohexan-1-ol |

InChI |

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |

InChIキー |

HTSABYAWKQAHBT-BQBZGAKWSA-N |

異性体SMILES |

C[C@H]1CCC[C@@H](C1)O |

正規SMILES |

CC1CCCC(C1)O |

製品の起源 |

United States |

Stereochemical Investigations of 1s,3s 3 Methylcyclohexan 1 Ol

Conformational Analysis of the Cyclohexane (B81311) Ring in (1S,3S)-3-Methylcyclohexan-1-ol

The non-planar structure of the cyclohexane ring is central to understanding the properties of its derivatives. The most stable arrangement is the chair conformation, which minimizes both angle strain and torsional strain. wikipedia.org

Chair Conformations and Preferred Orientations of Substituents (Axial vs. Equatorial)

For a substituted cyclohexane like this compound, the two chair conformations are not energetically equivalent. libretexts.org In one chair form, both the hydroxyl (-OH) and methyl (-CH₃) groups can occupy equatorial positions. In the other, they are forced into axial positions. libretexts.org

The diequatorial conformation is significantly more stable. This preference is attributed to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgyoutube.com When the methyl and hydroxyl groups are in axial positions, they experience this steric hindrance, leading to a higher energy state. saskoer.ca For methylcyclohexane (B89554) itself, the equatorial conformer is more stable by approximately 7.6 kJ/mol. libretexts.org

Table 1: Conformational Orientations in this compound

| Conformer | -OH Group Position | -CH₃ Group Position | Relative Stability |

|---|---|---|---|

| A | Equatorial | Equatorial | More Stable |

| B | Axial | Axial | Less Stable |

Interconversion Barriers and Dynamics

The two chair conformations of this compound can interconvert through a process known as a ring flip. wikipedia.org This is not a simple "flip" but a series of coordinated bond rotations that pass through higher-energy transition states, such as the half-chair and boat conformations. saskoer.caegyankosh.ac.in

Diastereoisomeric Relationship with (1S,3R)-3-Methylcyclohexan-1-ol (cis-isomer)

This compound and (1S,3R)-3-methylcyclohexan-1-ol are diastereomers. They have the same molecular formula and connectivity but differ in the spatial arrangement at one of their two chiral centers (C3). chegg.comnih.gov The (1S,3S) isomer is the trans isomer, while the (1S,3R) isomer is the cis isomer. nih.govontosight.ai

Comparative Stereochemical Properties and Thermodynamic Considerations

The key difference between these diastereomers lies in their conformational preferences and thermodynamic stabilities. In the trans isomer, this compound, the most stable conformation has both the hydroxyl and methyl groups in equatorial positions. doubtnut.com

Conversely, for the cis isomer, (1S,3R)-3-methylcyclohexan-1-ol, it is impossible for both substituents to be equatorial simultaneously. In any chair conformation, one group will be axial and the other equatorial. libretexts.org The more stable conformation will have the bulkier substituent in the equatorial position to minimize steric strain. libretexts.org Generally, trans isomers of disubstituted cyclohexanes are more stable than their cis counterparts due to the minimization of steric hindrance. libretexts.orglibretexts.org For instance, the di-equatorial conformer of (1S,3R)-3-methylcyclohexan-1-ol is reported to be more stable than the di-axial conformer by approximately 4.27-4.29 kcal/mole. chegg.comchegg.com

Table 2: Comparison of Diastereomers

| Compound | Isomer | Most Stable Conformation | Relative Thermodynamic Stability |

|---|---|---|---|

| This compound | trans | Diequatorial | More Stable |

| (1S,3R)-3-Methylcyclohexan-1-ol | cis | Axial-Equatorial/Equatorial-Axial | Less Stable |

Implications of Diastereoisomerism in Chemical Transformations

The different stereochemistry of these diastereomers can significantly influence the outcome of chemical reactions. The accessibility of the hydroxyl group, for example, is different in the most stable conformations of the cis and trans isomers. In the trans isomer, the equatorial hydroxyl group is more sterically accessible than the axial hydroxyl group in the cis isomer.

This difference in steric hindrance can affect the rates and regioselectivity of reactions such as esterification, oxidation, or substitution. smolecule.com For instance, in a reaction where a bulky reagent is used, the less hindered equatorial hydroxyl group of the trans isomer would be expected to react more readily. The stereochemical outcome of a reaction can also be dictated by the initial stereochemistry of the starting material, as seen in the conversion of this compound to (1R,3S)-1-chloro-3-methylcyclohexane, where stereochemistry must be carefully considered. chegg.com

Enantiomeric Purity and Chiral Recognition Studies

As a chiral molecule, this compound can exist as a single enantiomer or as a racemic mixture with its enantiomer, (1R,3R)-3-methylcyclohexan-1-ol. achemblock.com The enantiomeric purity, or enantiomeric excess (ee), is a critical factor in applications where specific stereochemistry is required, such as in the synthesis of pharmaceuticals or fragrances. ontosight.ai

Determining and controlling enantiomeric purity often involves chiral recognition, where a chiral environment is used to differentiate between the two enantiomers. This can be achieved through various methods, including the use of chiral chromatography columns or by reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers that can be separated. The synthesis of enantiomerically enriched this compound can be achieved through methods like the reduction of 3-methylcyclohexanone (B152366) using a chiral reducing agent. ontosight.ai

Chiral Derivatization Strategies for Enhanced Spectroscopic Resolution

Beyond Mosher's method, various other chiral derivatization strategies are employed to facilitate the separation and quantification of enantiomers of chiral alcohols. The fundamental principle remains the same: convert the enantiomeric pair into a diastereomeric pair, whose distinct physical properties allow for resolution by standard analytical techniques like chromatography or spectroscopy.

Chiral derivatizing agents (CDAs) are selected based on the functional group of the analyte and the analytical technique to be used. For an alcohol like this compound, the hydroxyl group is the reactive site for derivatization. These strategies are crucial not only for determining enantiomeric purity but also for preparative separation of enantiomers.

Common strategies include:

Chromatographic Methods (GC/HPLC): Enantiomers can be derivatized with a CDA to form diastereomers that can be separated on a standard achiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) column. The separated diastereomers are then detected by common detectors like Flame Ionization Detectors (FID) for GC or UV-Vis detectors for HPLC.

Enhanced Spectroscopic Detection: Some CDAs are designed to introduce a reporter group, such as a strong chromophore or fluorophore, into the molecule. This enhances detection sensitivity and can enable analysis using techniques like Circular Dichroism (CD) spectroscopy. For instance, derivatization with a chiral reagent that creates a molecule with two interacting chromophores can lead to a predictable and strong CD signal (exciton-coupled circular dichroism), which is highly sensitive to the absolute configuration of the analyte. nih.gov

Chiral Metal Complexes: The alcohol can be used as a ligand to form diastereomeric complexes with a chiral metal center. These complexes can often be resolved using chromatography or analyzed directly by spectroscopic methods. The coordination to the metal can induce significant changes in the spectroscopic properties of the ligand, aiding in resolution and characterization. nih.gov

The choice of derivatization strategy depends on factors such as the stability of the analyte, the required sensitivity, and the availability of instrumentation.

| Derivatization Strategy | Analytical Technique | Principle of Resolution |

| Reaction with Chiral Carboxylic Acids/Acid Chlorides | GC, HPLC | Formation of diastereomeric esters with different retention times on an achiral column. |

| Derivatization with Chiral Isocyanates | HPLC, NMR | Formation of diastereomeric carbamates with distinct chromatographic or spectroscopic properties. |

| Complexation with Chiral Metal Hosts | Circular Dichroism (CD), NMR | Formation of diastereomeric metal complexes that exhibit unique chiroptical properties or NMR shifts. nih.gov |

Advanced Synthetic Methodologies for 1s,3s 3 Methylcyclohexan 1 Ol

Enantioselective and Diastereoselective Synthesis Strategies

Achieving the desired (1S,3S) configuration of 3-methylcyclohexan-1-ol requires synthetic methods that can control the stereochemistry at two chiral centers. This necessitates the use of enantioselective and diastereoselective strategies.

A primary route to 3-methylcyclohexan-1-ol involves the reduction of 3-methylcyclohexanone (B152366). ontosight.ai The challenge lies in controlling the stereochemical outcome of this reduction to favor the (1S,3S) isomer.

Meerwein–Ponndorf–Verley (MPV) Reduction and Diastereoselectivity

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method for reducing ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst, commonly aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol (B130326). wikipedia.orgnumberanalytics.com The reaction is highly chemoselective, targeting the carbonyl group while leaving other functional groups, such as double bonds, intact. youtube.compw.live

The mechanism involves a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon. youtube.comorganic-chemistry.org For the reduction of 3-methylcyclohexanone, the approach of the hydride can occur from two different faces of the ketone, leading to either the cis or trans diastereomer. The diastereoselectivity of the MPV reduction is influenced by steric factors. The bulky aluminum isopropoxide catalyst generally favors hydride delivery from the less hindered face of the ketone, which can be predicted based on the conformational analysis of the substrate.

To achieve enantioselectivity in the MPV reduction, chiral ligands can be incorporated into the aluminum catalyst, or chiral alcohols can be used as the hydride source. wikipedia.org This asymmetric MPV reduction can lead to the formation of chiral alcohols with significant enantiomeric excess. wikipedia.org

| Reduction Method | Catalyst/Reagent | Key Features |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide | High chemoselectivity, uses inexpensive metal catalyst. wikipedia.orgnumberanalytics.com |

| Asymmetric MPV Reduction | Chiral aluminum alkoxide or chiral alcohol | Can produce chiral alcohols with high enantiomeric excess. wikipedia.org |

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This strategy leverages the existing stereochemistry of the natural precursor to build more complex chiral molecules, often preserving the original chiral centers throughout the synthetic sequence. wikipedia.orgstudysmarter.co.uk

For the synthesis of stereoisomers of 3-methylcyclohexan-1-ol, a potential chiral precursor could be a terpene or a sugar derivative that already possesses a similar carbon skeleton and defined stereochemistry. wikipedia.org For instance, derivatives of (+)-pulegone, a naturally occurring monoterpene, have been used to synthesize various chiral cyclohexane (B81311) derivatives. The synthesis would involve a series of chemical transformations to modify the functional groups and introduce the desired hydroxyl group at the C1 position while retaining or inverting the stereochemistry at the C3 position as needed. This approach can be highly efficient as it bypasses the need for asymmetric catalysis or chiral resolution steps. wikipedia.org

Biocatalysis has emerged as a powerful tool for stereoselective synthesis due to the high selectivity and mild reaction conditions offered by enzymes. nih.gov

Enzymatic Biocatalysis for Stereoselective Reactions

Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity and diastereoselectivity. nih.gov The reduction of 3-methylcyclohexanone using a specific KRED can be tailored to produce the desired (1S,3S)-3-methylcyclohexan-1-ol isomer. The enzyme's active site provides a chiral environment that precisely orients the substrate for hydride delivery from a cofactor, typically NADH or NADPH, to one specific face of the carbonyl group. nih.gov The regeneration of the expensive cofactor is often achieved in situ using a sacrificial alcohol like isopropanol and a second enzyme or by using whole-cell systems. nih.gov

Microbial Reduction Techniques

Whole-cell biocatalysis, using microorganisms such as yeast or bacteria, is another effective approach for the asymmetric reduction of ketones. unimi.it These microorganisms contain a variety of reductases that can perform the desired transformation. The choice of microorganism is crucial for achieving high stereoselectivity. For instance, certain strains of Pichia or Lactobacillus have been shown to be effective in the stereoselective reduction of ketones. nih.govunimi.it This method is often cost-effective as it avoids the need for isolating and purifying enzymes.

A biocatalytic cascade reaction combining an ene-reductase (ERED) and an amine transaminase (ATA) has been demonstrated for the synthesis of optically pure (1R,3R)-1-amino-3-methylcyclohexane, highlighting the potential of enzymatic cascades to access specific stereoisomers of substituted cyclohexanes. researchgate.net

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used method for the enantioselective reduction of unsaturated compounds. ajchem-b.com For the synthesis of chiral alcohols, this can involve the hydrogenation of an appropriate unsaturated precursor. For instance, the asymmetric hydrogenation of 3-methylcyclohex-2-en-1-one using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, could potentially yield a chiral 3-methylcyclohexanone. ajchem-b.comnih.gov Subsequent diastereoselective reduction would then lead to the desired 3-methylcyclohexan-1-ol isomer. The success of this approach depends heavily on the catalyst's ability to differentiate between the two enantiotopic faces of the double bond. ajchem-b.com

Asymmetric Epoxidation with Chiral Catalysts

Another catalytic asymmetric strategy involves the Sharpless asymmetric epoxidation of an allylic alcohol precursor. While not directly producing 3-methylcyclohexan-1-ol, this method can create a chiral epoxide which can then be converted through a series of stereocontrolled reactions into the target molecule. The defined stereochemistry of the epoxide serves as a handle to control the stereochemistry of subsequent transformations.

Chemo- and Stereoselective Functionalization of Cyclohexane Derivatives

The synthesis of this compound can also be approached through the chemo- and stereoselective functionalization of other cyclohexane derivatives. This involves selectively modifying one functional group in the presence of others and controlling the stereochemical outcome of the reaction.

For example, starting with a chiral cyclohexane derivative that already possesses the correct stereochemistry at the C3 methyl group, a hydroxyl group can be introduced at the C1 position. One such transformation is the hydroboration-oxidation of a suitable alkene precursor, such as (S)-3-methylcyclohexene. The hydroboration step is generally regioselective and stereoselective, with the boron adding to the less substituted carbon from the less hindered face of the double bond. Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding the alcohol. The stereochemistry of the resulting alcohol is dependent on the stereochemistry of the starting alkene and the reagents used.

Another example is the conversion of this compound to (1R,3S)-1-chloro-3-methylcyclohexane using thionyl chloride (SOCl₂). brainly.comchegg.com This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom where the substitution occurs. brainly.com

Advanced Isolation and Purification Techniques for Stereoisomers

The synthesis of a specific stereoisomer of 3-methylcyclohexan-1-ol often results in a mixture of diastereomers and/or enantiomers. chegg.com Therefore, efficient separation and purification techniques are crucial for obtaining the pure (1S,3S) isomer.

Specialized Chromatography and Separation Methods

Chiral chromatography is a powerful technique for separating enantiomers. sigmaaldrich.comslideshare.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent chiral recognition abilities for a broad range of compounds. nih.govcsfarmacie.cz The separation mechanism is based on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, which have different stabilities. csfarmacie.cz

For the separation of diastereomers like the cis and trans isomers of 3-methylcyclohexanol (B165635), standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase are often effective. nist.gov The different physical properties of diastereomers, such as their boiling points and polarities, allow for their separation. chegg.com In some cases, separation can also be achieved by distillation. chegg.com

Advanced techniques such as supercritical fluid chromatography (SFC) can also be employed for the separation of stereoisomers, offering advantages in terms of speed and efficiency.

| Separation Technique | Principle | Application |

| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.comnih.gov | Separation of enantiomers of 3-methylcyclohexan-1-ol. |

| Standard Chromatography (HPLC, GC) | Separation based on differences in physical properties (e.g., polarity, boiling point). nist.govchegg.com | Separation of diastereomers (cis and trans) of 3-methylcyclohexan-1-ol. |

| Distillation | Separation based on differences in boiling points. chegg.com | Separation of diastereomers. |

Reactivity and Mechanistic Studies of 1s,3s 3 Methylcyclohexan 1 Ol

Stereoselective Substitution Reactions

Stereoselective reactions are pivotal in organic synthesis, allowing for the controlled formation of a specific stereoisomer. In the case of (1S,3S)-3-methylcyclohexan-1-ol, the hydroxyl group can be substituted by various nucleophiles, with the stereochemistry of the product being highly dependent on the reaction pathway.

Nucleophilic Substitution Pathways (e.g., Sₙ2 inversion of configuration, as seen in conversion to (1R,3S)-1-chloro-3-methylcyclohexane using thionyl chloride)

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. When this compound is treated with thionyl chloride (SOCl₂), a nucleophilic substitution reaction occurs, replacing the hydroxyl (-OH) group with a chlorine (-Cl) atom. brainly.com This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) mechanism, which proceeds with a "backside attack." masterorganicchemistry.comlibretexts.org The nucleophile (chloride ion) attacks the carbon atom bearing the leaving group from the side opposite to the leaving group.

This backside attack forces the stereocenter to invert its configuration, a phenomenon known as Walden inversion. masterorganicchemistry.com Consequently, the reaction of this compound with thionyl chloride yields (1R,3S)-1-chloro-3-methylcyclohexane. brainly.comchegg.com The stereochemistry at the C-3 position (the S configuration of the methyl group) remains unaffected, while the configuration at the C-1 position (the site of substitution) inverts from S to R.

The mechanism involves the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride, which converts the poor leaving group (-OH) into a much better leaving group (an alkyl chlorosulfite intermediate). brainly.comlibretexts.org The chloride ion, released in the first step or supplied by a co-reagent like pyridine (B92270), then acts as the nucleophile in the subsequent Sₙ2 displacement. libretexts.orgmasterorganicchemistry.com

Reactivity with Specific Reagents and Stereochemical Outcomes

The stereochemical outcome of substitution reactions on this compound is not always inversion and is highly dependent on the reagents and conditions employed.

Thionyl Chloride (SOCl₂) without a base: In the absence of a base like pyridine, the reaction between a secondary alcohol and thionyl chloride can proceed through an Sₙi (nucleophilic substitution with internal return) mechanism. masterorganicchemistry.com This pathway involves the formation of an intimate ion pair, where the departing leaving group delivers the chloride to the same face of the carbocation, resulting in retention of stereochemistry. masterorganicchemistry.com

Thionyl Chloride (SOCl₂) with Pyridine: The addition of a base such as pyridine ensures the reaction proceeds via the Sₙ2 pathway. masterorganicchemistry.comvaia.com Pyridine reacts with the HCl byproduct and also with the chlorosulfite intermediate, preventing the Sₙi mechanism and facilitating the backside attack by a free chloride ion, leading to clean inversion of configuration. masterorganicchemistry.com

Phosphorus Trichloride (B1173362) (PCl₃): While reagents like phosphorus trichloride (PCl₃) can also convert alcohols to alkyl chlorides, they may lead to different stereochemical outcomes or racemization, making them less suitable for achieving a high yield of a single, specific stereoisomer in this conversion. brainly.comchegg.com

Table 1: Stereochemical Outcomes of Substitution Reactions

| Reagent | Predominant Mechanism | Stereochemical Outcome at C-1 | Product |

|---|---|---|---|

| SOCl₂ with Pyridine | Sₙ2 | Inversion | (1R,3S)-1-chloro-3-methylcyclohexane |

| SOCl₂ (no base) | Sₙi | Retention | (1S,3S)-1-chloro-3-methylcyclohexane |

| PCl₃ | Mixed / Sₙ1 character | Racemization / Mixed | Mixture of stereoisomers |

Oxidation and Reduction Pathways

The interconversion between alcohols and carbonyl compounds is a cornerstone of synthetic chemistry, with stereochemistry playing a crucial role.

Oxidation to Ketones and Aldehydes with Retention of Stereochemistry

This compound is a secondary alcohol. Oxidation of secondary alcohols typically yields ketones. chemguide.co.uk This reaction can be achieved using various oxidizing agents, such as sodium dichromate (Na₂Cr₂O₇) or potassium dichromate (K₂Cr₂O₇) in an acidic solution (e.g., dilute sulfuric acid). chemguide.co.uk

The oxidation occurs at the C-1 carbon, removing the hydrogen from the hydroxyl group and the hydrogen from the carbon itself to form a carbon-oxygen double bond. Crucially, the chiral center at the C-3 position is not involved in the reaction. Therefore, the oxidation of this compound proceeds with retention of stereochemistry at the C-3 position, yielding (S)-3-methylcyclohexanone.

Stereochemical Control in Reduction Processes

The reduction of the resulting ketone, (S)-3-methylcyclohexanone, back to an alcohol presents a stereochemical challenge: the incoming hydride nucleophile can attack the planar carbonyl group from either the axial or equatorial face, leading to two different diastereomers. The choice of reducing agent and solvent conditions can exert significant stereochemical control over this process. researchgate.net

Based on studies of similar cyclic ketones, bulky reducing agents tend to favor axial attack, leading to the formation of the equatorial alcohol. Conversely, smaller reducing agents often favor equatorial attack, yielding the axial alcohol. researchgate.net

Sodium Borohydride (NaBH₄): In a protic solvent like methanol, NaBH₄ can act as a smaller, less hindered reducing agent. It tends to favor equatorial attack on the carbonyl, which, after workup, would predominantly form the axial alcohol. For the resulting chair conformation, this corresponds to the cis isomer, this compound. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a more reactive and effectively bulkier reducing agent. It is more likely to attack from the less sterically hindered axial direction, leading to the formation of the equatorial alcohol, which corresponds to the trans isomer, (1R,3S)-3-methylcyclohexan-1-ol.

Table 2: Stereochemical Control in the Reduction of (S)-3-methylcyclohexanone

| Reducing Agent | Solvent | Major Product (Isomer) | Stereochemical Descriptor |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | This compound | cis |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether / THF | (1R,3S)-3-methylcyclohexan-1-ol | trans |

Dehydration Reactions and Stereospecific Olefin Formation (e.g., 3-methylcyclohexene (B1581247) formation under acidic conditions)

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. upenn.eduwpmucdn.com When this compound is heated in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), it undergoes an elimination reaction to form an alkene. upenn.eduwpmucdn.com

This reaction typically proceeds through an E1 (elimination, unimolecular) mechanism for secondary alcohols. wpmucdn.comwpmucdn.com The first step is the protonation of the hydroxyl group to form a good leaving group (water). The water molecule then departs, generating a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

According to Zaitsev's rule , when multiple alkene products are possible, the major product is the most substituted (and therefore most thermodynamically stable) alkene. upenn.eduwpmucdn.comquizlet.com In the dehydration of 3-methylcyclohexan-1-ol, the carbocation can lose a proton from either C-2 or C-6.

Loss of a proton from C-2 results in the formation of the trisubstituted alkene, 3-methylcyclohexene .

Loss of a proton from C-6 results in the formation of the disubstituted alkene, 4-methylcyclohexene .

Following Zaitsev's rule, the major product of the dehydration of this compound under acidic conditions is 3-methylcyclohexene . upenn.edu

Esterification and Etherification Reactions with Stereochemical Considerations

The hydroxyl group of this compound is a primary site for chemical modification, particularly through esterification and etherification reactions. These transformations are fundamental in organic synthesis for creating new C-O bonds and altering the physical and chemical properties of the molecule. The stereochemical outcome at the C1 position—the carbon bearing the hydroxyl group—is a critical consideration in these reactions. Depending on the chosen reagents and reaction mechanism, the transformation can proceed with either retention of the original (1S) configuration or with complete inversion to the (1R) configuration.

Esterification Reactions

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative. The stereochemistry of the product is dictated by whether the C1-O bond of the alcohol is broken during the reaction.

Reactions with Retention of Configuration

Standard acid-catalyzed or base-mediated esterification methods typically proceed with retention of stereochemistry. A common method involves reacting the alcohol with an acylating agent like acetic anhydride. chemicalbook.comscielo.brgoogle.com In this process, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. The C1-O bond of the this compound remains intact throughout the reaction, leading to the formation of the corresponding ester, (1S,3S)-3-methylcyclohexyl acetate, with the original stereochemistry preserved. Acid catalysts like sulfuric acid or Lewis acids such as copper(II) sulfate (B86663) can be used to facilitate this transformation. chemicalbook.comscielo.br

Reactions with Inversion of Configuration

To achieve esterification with inversion of stereochemistry, the Mitsunobu reaction is a powerful and widely used method. wikipedia.orgchemistrysteps.com This reaction allows for the direct conversion of a primary or secondary alcohol into an ester with a complete reversal of the stereocenter. chemistrysteps.comorganic-chemistry.org The reaction employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org

The mechanism involves the activation of the hydroxyl group by the PPh₃/DEAD reagent system, which converts it into a good leaving group (an alkoxyphosphonium ion). chemistrysteps.com A carboxylate anion, generated from a suitable carboxylic acid (e.g., benzoic acid or 4-nitrobenzoic acid), then acts as a nucleophile. orgsyn.org This nucleophile displaces the activated oxygen group via a classic Sₙ2 mechanism, forcing an inversion of the configuration at the C1 carbon. wikipedia.orgorganic-chemistry.org When this compound is subjected to Mitsunobu conditions, the resulting product is the inverted ester, for instance, (1R,3S)-3-methylcyclohexyl benzoate. For sterically hindered alcohols, using a more acidic pronucleophile like 4-nitrobenzoic acid can significantly improve reaction yields. orgsyn.org

| Reaction Type | Reagents | Typical Product from this compound | Stereochemical Outcome | Mechanism Highlight |

|---|---|---|---|---|

| Standard Esterification | Acetic Anhydride, Acid Catalyst (e.g., H₂SO₄) | (1S,3S)-3-methylcyclohexyl acetate | Retention | Alcohol oxygen attacks acyl carbon; C1-O bond is not broken. chemicalbook.comscielo.br |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD, Carboxylic Acid | (1R,3S)-3-methylcyclohexyl ester | Inversion | Sₙ2 displacement of an in-situ formed alkoxyphosphonium leaving group. wikipedia.orgchemistrysteps.comorganic-chemistry.org |

Etherification Reactions

Etherification creates an ether linkage (R-O-R') from the alcohol. Similar to esterification, the choice of synthetic route determines the stereochemical fate of the C1 center.

Reactions with Retention of Configuration

The most prominent method for etherification with retention of stereochemistry is the Williamson ether synthesis. masterorganicchemistry.comchemistrytalk.org This reaction occurs in two conceptual steps. First, a strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a nucleophilic alkoxide. masterorganicchemistry.comjk-sci.comlibretexts.org This alkoxide of this compound then undergoes an Sₙ2 reaction with a primary alkyl halide (e.g., methyl iodide). Crucially, the bond-breaking and bond-making steps occur at the alkyl halide, not at the chiral center of the alkoxide. Since the C1-O bond of the original alcohol is never cleaved, the (1S) configuration is retained in the final ether product. masterorganicchemistry.com

Reactions with Inversion of Configuration

Achieving etherification with inversion requires a multi-step approach. The hydroxyl group is not a good leaving group for direct Sₙ2 displacement by another alkoxide. chemistrysteps.com Therefore, it must first be converted into a better leaving group, such as a tosylate or mesylate. This is typically done by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This initial step proceeds with retention of configuration, yielding, for example, (1S,3S)-3-methylcyclohexyl tosylate.

In the second step, this tosylate is treated with an alkoxide nucleophile (e.g., sodium methoxide). The alkoxide displaces the tosylate group via an Sₙ2 reaction. This nucleophilic attack occurs with backside attack at the C1 carbon, resulting in a complete inversion of stereochemistry. libretexts.org The final product is the inverted ether, (1R,3S)-1-methoxy-3-methylcyclohexane. This two-step sequence provides a reliable strategy for synthesizing ethers with an inverted stereocenter from a chiral alcohol.

| Reaction Type | Reagents | Typical Product from this compound | Stereochemical Outcome | Mechanism Highlight |

|---|---|---|---|---|

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | (1S,3S)-1-methoxy-3-methylcyclohexane | Retention | Formation of an alkoxide, which acts as a nucleophile; C1-O bond is not broken. masterorganicchemistry.comjk-sci.com |

| Two-Step Inversion | 1. TsCl, Pyridine 2. Alkoxide (e.g., NaOCH₃) | (1R,3S)-1-methoxy-3-methylcyclohexane | Inversion | Formation of a tosylate (retention), followed by Sₙ2 displacement by an alkoxide (inversion). chemistrysteps.comorgsyn.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1s,3s 3 Methylcyclohexan 1 Ol

The definitive identification and structural analysis of stereoisomers like (1S,3S)-3-methylcyclohexan-1-ol rely on sophisticated spectroscopic methods. These techniques provide detailed insights into the molecule's three-dimensional structure, connectivity, and stereochemistry.

Computational Chemistry Studies of 1s,3s 3 Methylcyclohexan 1 Ol

Conformer Generation and Conformational Energy Calculations

The three-dimensional arrangement of atoms in a molecule, known as its conformation, significantly influences its physical and chemical properties. For cyclic molecules like (1S,3S)-3-methylcyclohexan-1-ol, a variety of conformations are possible due to the flexibility of the cyclohexane (B81311) ring. Computational methods, such as molecular mechanics and Density Functional Theory (DFT), are powerful tools for generating these conformers and calculating their relative energies to identify the most stable structures. arxiv.orgarxiv.orgneurips.ccopenreview.net

The process of conformer generation involves exploring the potential energy surface of the molecule to find all possible low-energy spatial arrangements. arxiv.orgarxiv.org For this compound, the primary focus is on the chair conformations of the cyclohexane ring, as these are generally the most stable. The substituents, a methyl group at C3 and a hydroxyl group at C1, can be in either axial or equatorial positions. This leads to two main chair conformers: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

Computational energy calculations are then performed to determine the relative stability of these conformers. Molecular mechanics methods provide a fast initial assessment, while DFT calculations offer higher accuracy. Studies on similar systems, such as (1R,3R)-3-methylcyclohexan-1-ol, have shown that the diequatorial conformation is significantly more stable than the diaxial conformation. chegg.com For instance, the diaxial conformation of (1S,3R)-3-methylcyclohexan-1-ol is reported to be 4.27 kcal/mol less stable than the diequatorial conformer due to 1,3-diaxial interactions. chegg.com These interactions are steric repulsions between the axial methyl and hydroxyl groups with the axial hydrogens on the same side of the ring. Similar energy differences are expected for the (1S,3S) stereoisomer.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Optimization of Molecular Geometry and Vibrational Frequencies

A crucial first step in computational analysis is geometry optimization, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.comarxiv.orgarxiv.org For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible. arxiv.orgarxiv.org This process yields the equilibrium geometry of the most stable conformer.

Once the geometry is optimized, vibrational frequency calculations are typically performed. nsf.govwisc.edu These calculations serve two main purposes. First, they confirm that the optimized structure is a true minimum (all real frequencies) rather than a transition state (one imaginary frequency). nsf.govnih.gov Second, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts for validating structural assignments)

Computational methods, particularly DFT, can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netbhu.ac.in This capability is invaluable for validating structural assignments made from experimental NMR data. nih.govnih.govmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used within DFT to calculate NMR chemical shifts. researchgate.net

For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts for the different possible conformers can help in assigning the observed experimental signals to specific protons and carbons in the molecule. mdpi.com By comparing the calculated shifts for the diequatorial and diaxial conformers with the experimental spectrum, one can confirm the predominant conformation in solution.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orgnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. taylorfrancis.com

For this compound, FMO analysis can provide insights into its potential reactivity in various chemical reactions. The spatial distribution of the HOMO and LUMO can identify the likely sites for nucleophilic and electrophilic attack, respectively. bhu.ac.in

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: These are example values and would need to be calculated using appropriate DFT methods.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. bhu.ac.intaylorfrancis.com

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. elsevier.comornl.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about intermolecular interactions and the influence of the solvent on molecular conformation and dynamics. elsevier.comnih.govnih.gov

For this compound, MD simulations can be used to study its behavior in different solvent environments. For example, simulations in water could reveal the nature of hydrogen bonding between the hydroxyl group of the alcohol and surrounding water molecules. These simulations can also provide insights into the solubility and aggregation behavior of the molecule. nih.govnih.gov

By analyzing the trajectories of the atoms over time, one can calculate various properties, such as radial distribution functions, to understand the local structure of the solvent around the solute molecule. This information is crucial for understanding how the solvent can influence the conformational equilibrium and reactivity of this compound.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and characterizing transition states. nih.govweizmann.ac.il DFT calculations can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states. nih.gov

For reactions involving this compound, such as its conversion to (1R,3S)-1-chloro-3-methylcyclohexane, computational methods can be used to investigate the reaction pathway. chegg.com This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. nih.gov

Once the transition state is found, its geometry and energy can be analyzed to understand the factors that control the reaction rate and stereochemistry. Vibrational frequency calculations on the transition state will show one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

(1S,3S)-3-methylcyclohexan-1-ol serves as a crucial chiral building block, or "synthon," in the construction of more complex molecules, particularly in the synthesis of natural products and pharmaceutical intermediates. The term "chiral" refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. This property is paramount in biological systems, where the specific three-dimensional arrangement of atoms in a molecule can determine its activity.

The pharmaceutical industry also relies heavily on chiral synthons. bldpharm.com Many drugs are chiral, and often only one of the two mirror-image forms (enantiomers) is therapeutically active, while the other may be inactive or even cause harmful side effects. Therefore, the ability to synthesize a specific enantiomer of a drug is of utmost importance. Chiral building blocks like this compound provide a reliable way to introduce the desired stereochemistry into a drug molecule, ensuring its efficacy and safety.

Potential in Ligand Design for Chiral Catalysis and Asymmetric Induction

The principles of chirality extend beyond the target molecules themselves to the catalysts used to produce them. Chiral catalysis is a powerful technique that employs a small amount of a chiral catalyst to generate large quantities of a chiral product. This process, known as asymmetric induction, is a cornerstone of modern organic synthesis.

This compound and its derivatives have potential as components in the design of chiral ligands. chemicalbook.comachemblock.com These ligands coordinate to a metal center to form a chiral catalyst. The specific three-dimensional environment created by the chiral ligand directs the reactants to approach each other in a way that favors the formation of one enantiomer of the product over the other. The study of how to systematically "deform" stereodirecting ligands by inverting chiral centers or replacing them with achiral units is an active area of research. nih.gov

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, as different reactions often require specifically tailored catalysts to achieve high levels of enantioselectivity. The structural features of this compound, with its defined stereocenters, make it an attractive scaffold for the design of novel ligands that could be applied in a variety of asymmetric transformations.

Research on Green Chemistry Applications and Sustainable Synthesis Pathways

In recent years, there has been a significant push towards the development of more environmentally friendly chemical processes, a field known as "green chemistry." This includes the use of renewable resources, the reduction of waste, and the development of more efficient and less hazardous synthetic methods.

Research in this area includes exploring sustainable pathways for the synthesis of chiral compounds like this compound itself. One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. Enzymes are highly efficient and selective catalysts that operate under mild conditions, often in water, making them an attractive alternative to traditional chemical methods that may require harsh reagents and organic solvents. For example, enzyme cascade reactions are being explored for the synthesis of related chiral aminocyclohexanes. researchgate.net

Precursor for Advanced Organic Materials with Specific Stereochemical Requirements

The unique three-dimensional structure of this compound also makes it a potential precursor for the development of advanced organic materials. In materials science, the macroscopic properties of a material are often dictated by the microscopic arrangement of its constituent molecules. By incorporating chiral building blocks into polymers or other materials, it is possible to create materials with specific and tunable properties.

For example, the stereochemistry of the monomer units in a polymer can influence its physical properties, such as its melting point, solubility, and mechanical strength. Furthermore, chiral materials can exhibit interesting optical properties, such as the ability to rotate the plane of polarized light, which can be exploited in applications like optical sensors and displays. The synthesis of polymers from chiral, multifunctional monomers is an area of ongoing research. researchgate.net

The use of this compound as a precursor allows for the precise control of the stereochemistry of the resulting material, opening up possibilities for the design of new materials with tailored functionalities for a wide range of applications, from electronics to biomedical devices.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings on (1S,3S)-3-Methylcyclohexan-1-ol

Direct academic research focusing exclusively on this compound is limited. However, its identity is established through its CAS number 50538-78-8 and its structural and physical properties have been cataloged in various chemical databases. nih.govresearchgate.net The IUPAC name for this compound is this compound, and it is also referred to as a stereoisomer of trans-3-Methylcyclohexanol. nih.gov

One notable piece of research involves a specific chemical transformation of this isomer. It has been documented that this compound can be converted to (1R,3S)-1-chloro-3-methylcyclohexane. This reaction is significant as it demonstrates a stereospecific transformation where the stereochemistry at one chiral center is inverted, while the other is retained.

Table 1: Documented Reaction of this compound

| Reactant | Product | Significance |

| This compound | (1R,3S)-1-chloro-3-methylcyclohexane | Demonstrates a stereospecific reaction with inversion of configuration at the C1 position. |

Spectroscopic data, essential for the characterization of any chemical compound, is available for the broader class of 3-methylcyclohexanols, with some specific data for the trans isomer, which includes the (1S,3S) configuration. For instance, GC-MS data for trans-3-Methylcyclohexanol is available in the NIST Mass Spectrometry Data Center. nih.gov The analysis of such data is crucial for distinguishing between the different stereoisomers.

Emerging Trends in Stereoselective Synthesis and Characterization of Chiral Alcohols

The synthesis and characterization of chiral alcohols like this compound are at the forefront of organic chemistry research. Several emerging trends are shaping this field, driven by the need for enantiomerically pure compounds in various applications, particularly in the pharmaceutical industry.

Stereoselective Synthesis:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is a major focus. chiralpedia.com This includes transition-metal catalysts and organocatalysts that can facilitate the enantioselective synthesis of chiral alcohols from prochiral precursors. chiralpedia.comnih.gov For a compound like this compound, this could involve the asymmetric hydrogenation of 3-methylcyclohex-2-en-1-one or the stereoselective reduction of 3-methylcyclohexanone (B152366).

Biocatalysis: The use of enzymes, such as lipases and alcohol dehydrogenases, for the kinetic resolution of racemic alcohols or the asymmetric reduction of ketones is a growing area. nih.gov Lipase-catalyzed resolutions, for instance, have shown high enantioselectivity for a variety of chiral alcohols. nih.govontosight.ai This approach offers a green and highly selective alternative to traditional chemical methods.

Chemoenzymatic Synthesis: This strategy combines the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.gov A chemoenzymatic approach could be envisioned for this compound, potentially starting from a simple achiral precursor and utilizing a key enzymatic step to introduce chirality.

Characterization Techniques:

Chiral Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are the workhorses for separating and quantifying enantiomers. mdpi.com The development of new and more efficient chiral stationary phases is an ongoing area of research, allowing for the baseline separation of a wide range of chiral compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents and chiral derivatizing agents in NMR spectroscopy allows for the differentiation of enantiomers in solution. wiley.com This technique can provide information on enantiomeric excess and absolute configuration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques provide information about the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light.

Table 2: Key Emerging Trends in Chiral Alcohol Synthesis and Characterization

| Area | Trend | Relevance to this compound |

| Synthesis | Catalytic Asymmetric Synthesis | Potential for direct, enantioselective synthesis from prochiral ketones or enones. chiralpedia.comnih.gov |

| Biocatalysis | Enzymatic resolution of a racemic mixture of 3-methylcyclohexanol (B165635) could yield the (1S,3S) isomer. nih.gov | |

| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps could provide an efficient and sustainable route. nih.gov | |

| Characterization | Advanced Chiral Chromatography | Improved separation from its other stereoisomers for accurate quantification. mdpi.com |

| Chiral NMR Spectroscopy | Determination of enantiomeric purity and structural elucidation. wiley.com | |

| Chiroptical Spectroscopy (VCD/ECD) | Unambiguous assignment of the absolute configuration. |

Potential Avenues for Future Academic Inquiry on this compound and its Derivatives

The limited specific research on this compound presents numerous opportunities for future academic investigation.

Development of Novel Synthetic Routes: A key area for future research would be the development of a highly stereoselective synthesis of this compound. This could involve exploring various catalytic systems, including novel organocatalysts or biocatalysts, for the asymmetric reduction of 3-methylcyclohexanone or related precursors. A successful and efficient synthesis would make this chiral building block more accessible for further studies.

Exploration as a Chiral Auxiliary or Ligand: Chiral alcohols are often used as chiral auxiliaries to control the stereochemical outcome of reactions. Investigating the potential of this compound as a chiral auxiliary in various asymmetric transformations would be a valuable line of inquiry. Furthermore, its derivatives could be explored as chiral ligands for metal-catalyzed reactions.

Investigation of Biological Activity: While many chiral molecules exhibit interesting biological properties, the bioactivity of this compound and its derivatives remains largely unexplored. Screening this compound and its derivatives for potential applications in medicinal chemistry or as agrochemicals could unveil new lead compounds. For example, many insect pheromones are chiral alcohols, and this compound could be investigated as a potential synthon for such molecules.

Conformational Analysis and Physicochemical Studies: A detailed conformational analysis of this compound using computational methods and advanced spectroscopic techniques would provide fundamental insights into its structure and reactivity. Understanding its conformational preferences is crucial for its application as a chiral building block or in the design of its derivatives.

Derivatization and Application in Materials Science: The hydroxyl group of this compound provides a handle for further chemical modification. The synthesis of novel derivatives, such as esters or ethers, could lead to materials with interesting properties. For instance, chiral liquid crystals or polymers derived from this scaffold could have applications in advanced materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。